N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide - 874814-76-3

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide

Catalog Number: EVT-1745471
CAS Number: 874814-76-3
Molecular Formula: C9H7F3INO2
Molecular Weight: 345.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Activity: Several N-phenylacetamide derivatives have exhibited promising anticancer activity against various cancer cell lines, including breast cancer [ [] ] and leukemia [ [] ].
  • Antimicrobial Activity: These compounds have shown potential as antimicrobial agents, targeting bacteria [ [] [] [] [] ], fungi [ [] [] ], and even viruses [ [] ].
  • Anti-inflammatory Activity: Research suggests that some N-phenylacetamides possess anti-inflammatory properties [ [] [] ], indicating potential for treating inflammatory diseases.
  • Dopamine Receptor Modulation: Certain analogs within this class exhibit affinity for dopamine receptors [ [] [] [] ], suggesting potential applications in treating neurological and psychiatric disorders.
  • c-KIT Kinase Inhibition: N-phenylacetamide derivatives have been explored as inhibitors of c-KIT kinase, a target for treating gastrointestinal stromal tumors (GIST) [ [] [] ].
Synthesis Analysis
  • Acetylation of Anilines: This common approach involves reacting substituted anilines with acetyl chloride or acetic anhydride in the presence of a suitable base like pyridine or triethylamine. [ [] [] [] [] ]
  • Reaction with Chloroacetyl Chloride: Another method involves reacting a substituted phenol or aniline derivative with chloroacetyl chloride, followed by a substitution reaction with an appropriate amine to introduce the desired substituent on the acetamide nitrogen. [ [] [] [] ]
  • Click Chemistry: This efficient and versatile approach can be employed to synthesize N-phenylacetamides containing triazole rings. The reaction involves a copper(I)-catalyzed azide-alkyne cycloaddition between an azide-functionalized N-phenylacetamide and a suitable alkyne. [ [] ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR provides valuable information about the connectivity and environment of atoms within the molecule. [ [] [] [] [] [] ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption patterns. [ [] [] [] [] [] [] [] ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [ [] [] [] [] [] ]
  • X-ray Crystallography: This technique provides detailed three-dimensional structural information by analyzing the diffraction pattern of X-rays passed through a single crystal of the compound. [ [] [] [] [] [] [] [] ]
Mechanism of Action
  • Anticancer Activity: Some N-phenylacetamides exert their anticancer effects by inhibiting specific enzymes involved in cell proliferation, inducing apoptosis (programmed cell death), or arresting the cell cycle. [ [] ]
  • Antimicrobial Activity: The antimicrobial activity of these compounds may involve disrupting bacterial cell wall synthesis, inhibiting bacterial protein synthesis, or interfering with fungal metabolic pathways. [ [] ]
  • Dopamine Receptor Modulation: N-phenylacetamides that interact with dopamine receptors can act as agonists, antagonists, or inverse agonists, influencing dopaminergic signaling pathways. [ [] [] ]

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

    Compound Description: These are a series of novel analogues containing the (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide scaffold. The synthesis of these analogues was achieved through a multistep process involving a key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI). The synthesized compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. The research aimed to explore the therapeutic potential of these analogues, potentially as angiotensin II receptor blockers, given the presence of the BCFI moiety, a significant metabolite of Losartan, a drug used to treat hypertension. []

2-chloro-N-(4-(methylsulfanyl)phenyl)acetamide

    Compound Description: This compound was studied for its crystal structure and intermolecular interactions. []

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

    Compound Description: This compound was synthesized and evaluated for its cytotoxicity and redox profile. []

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

    Compound Description: This compound acts as a dopamine D3 ligand. Its crystal structure was determined, revealing a chair conformation for the piperazine ring and a dihedral angle between the piperazine and benzene rings. The crystal packing is stabilized by intermolecular hydrogen bonds involving water molecules. []

N-(4-Methoxyphenyl)acetamide and N-Phenylacetamide Derivatives

    Compound Description: This study involved synthesizing a series of aromatic dithiocarbamic acid derivatives based on N-(4-methoxyphenyl)acetamide and N-phenylacetamide as potential antifungal and antibacterial agents. These compounds were synthesized through reactions with carbon disulfide and subsequent acylation with various acid chlorides. The study focused on assessing their efficacy against phytopathogenic fungi (Fusarium oxysporum) and bacteria (Pectobacterium carotovorum) to develop new strategies for crop protection. []

4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol (1) and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (2)

    Compound Description: This study investigated the effect of substituting the amino group in 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol (1) with an acetamide group, resulting in N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (2), using DFT calculations. The study aimed to understand how this substitution affected the compounds' physical properties, including their geometric parameters, infrared spectra, electronic properties, and aromaticity. []

    Compound Description: This study focuses on synthesizing a library of Schiff's bases and N-Mannich bases from indoline-2,3-dione derivatives and N-(4-(4-aminophenylsulphonyl)phenyl)acetamide to explore their antimicrobial potential. []

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)

    Compound Description: This compound, also known as 25I-NBOMe, is a potent hallucinogenic drug that acts as a serotonin 5-HT2A receptor agonist. []

N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)-acetamide Analogues

    Compound Description: These compounds represent a novel heterocyclic series synthesized using click chemistry. These compounds were tested for their antimicrobial activity. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

    Compound Description: This compound was synthesized and characterized, demonstrating potent inhibitory activity against the proliferation of cancer cell lines. []

    Compound Description: This study involves synthesizing and characterizing a new Schiff base ligand derived from 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide (BHA) and its complexes with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

    Compound Description: This compound is a novel c-KIT kinase inhibitor that exhibits potent activity against a broad spectrum of c-KIT mutants. []

N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide

    Compound Description: This compound is a derivative of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol, modified by substituting the amino group with an acetamide group. The study aimed to understand how this substitution affected its physical properties. []

N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and Its Derivatives

    Compound Description: The compound N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives were synthesized and tested for their anti-inflammatory activity. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

    Compound Description: This compound was synthesized and characterized for its crystal structure and biological activity. The study highlighted its potent inhibitory effects on cancer cell line proliferation. []

2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides

    Compound Description: These are a group of compounds synthesized and characterized using spectroscopic techniques. They were also subjected to antioxidant activity evaluation via the DPPH radical scavenging method. []

N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide

    Compound Description: This group of compounds derived from isonicotinohydrazide was synthesized and characterized. They were then evaluated for their antituberculosis, antimalarial, and antiprotozoal activities. []

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

    Compound Description: This compound acts as a potent and selective inhibitor against FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutants, making it a potential therapeutic agent for acute myeloid leukemia. []

[N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)-thiazolidin-2-ylidene)]acetamide/benzamides

    Compound Description: This set of 1,8-naphthyridine-based 2-iminothiazolidin-4-one derivatives were synthesized and characterized. Their antibacterial activity was also evaluated. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: These two 1,3,4-oxadiazole derivatives were studied for their structural differences. []

2-{[5-(4-Chloro­phen­oxy­meth­yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide

    Compound Description: This compound's crystal structure was investigated. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

    Compound Description: OSU-03012 is a celecoxib derivative initially characterized as a PDK1 inhibitor. Further research revealed its direct inhibitory effect on p21-activated kinases (PAKs), suggesting potential therapeutic applications in cancer treatment. [, ]

S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide)

    Compound Description: This compound is a preferential dopamine D3 receptor antagonist with potential as an antipsychotic agent. []

[5-Fluoro-2-(4-iodo-2-nitro­phenyl­sulfan­yl)phen­yl]-N,N-dimethyl­methanamine

    Compound Description: This compound's crystal structure, specifically the orientation of its aromatic rings, was investigated. []

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

    Compound Description: This compound is a metabolite of levosimendan, a drug used to treat acute heart failure. []

α-Cyano-β-Hydroxy-β-Methyl-N-[4-(Trifluoromethoxy)Phenyl]-Propenamide (LFM-A12)

    Compound Description: LFM-A12 is a potent and highly specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, ]

Properties

CAS Number

874814-76-3

Product Name

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

InChI

InChI=1S/C9H7F3INO2/c1-5(15)14-7-3-2-6(13)4-8(7)16-9(10,11)12/h2-4H,1H3,(H,14,15)

InChI Key

VKFCCXQAJIOELL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)I)OC(F)(F)F

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.